molecular formula C25H23N3O4 B11487362 3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B11487362
M. Wt: 429.5 g/mol
InChI Key: FEGQCHAFQXEYSD-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups and a phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
  • 3,4-dimethoxyphenethylamine
  • 3,4-dimethoxyphenylacetonitrile

Uniqueness

3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of both diethoxy groups and the oxadiazole ring, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and materials science .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C25H23N3O4/c1-3-30-21-15-14-18(16-22(21)31-4-2)24(29)26-20-13-9-8-12-19(20)25-27-23(28-32-25)17-10-6-5-7-11-17/h5-16H,3-4H2,1-2H3,(H,26,29)

InChI Key

FEGQCHAFQXEYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)OCC

Origin of Product

United States

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